molecular formula C5H6LiN3O2 B2466463 Lithium 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate CAS No. 2219373-53-0

Lithium 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B2466463
CAS No.: 2219373-53-0
M. Wt: 147.06
InChI Key: ZXUXDROIHNGQOZ-UHFFFAOYSA-M
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Description

Lithium 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate is a chemical compound that belongs to the class of triazole derivatives It is characterized by the presence of a lithium ion coordinated to a 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylic acid with a lithium salt, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an appropriate solvent, such as water or an organic solvent like dimethyl sulfoxide (DMSO), under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as reactant concentrations, reaction time, and temperature. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Lithium 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The triazole ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted triazole derivatives .

Scientific Research Applications

Lithium 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of lithium 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate involves its interaction with molecular targets and pathways within biological systems. The triazole ring can interact with enzymes or receptors, modulating their activity. The lithium ion may also play a role in stabilizing the compound’s structure and enhancing its biological activity. Specific pathways and molecular targets depend on the context of its application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1H-1,2,4-triazole-5-carboxylic acid: The parent compound without the lithium ion.

    Lithium 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate: A similar compound with different substitution patterns on the triazole ring.

Uniqueness

Lithium 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate is unique due to the presence of the lithium ion, which can influence its chemical and biological properties.

Properties

IUPAC Name

lithium;2,5-dimethyl-1,2,4-triazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2.Li/c1-3-6-4(5(9)10)8(2)7-3;/h1-2H3,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUXDROIHNGQOZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=NN(C(=N1)C(=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6LiN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219373-53-0
Record name lithium dimethyl-1H-1,2,4-triazole-5-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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